Boc-L-beta-homotryptophan

説明

BenchChem offers high-quality Boc-L-beta-homotryptophan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-beta-homotryptophan including the price, delivery time, and more detailed information at info@benchchem.com.

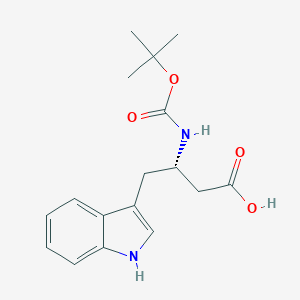

Structure

3D Structure

特性

IUPAC Name |

(3S)-4-(1H-indol-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19-12(9-15(20)21)8-11-10-18-14-7-5-4-6-13(11)14/h4-7,10,12,18H,8-9H2,1-3H3,(H,19,22)(H,20,21)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZZBYOOQVPWSG-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375825 | |

| Record name | Boc-L-beta-homotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229639-48-9 | |

| Record name | Boc-L-beta-homotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Boc-L-beta-homotryptophan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-α-Boc-L-β-homotryptophan, a valuable building block in peptidomimetics and drug discovery. The document details a common synthetic route and provides expected characterization data based on established chemical principles and data from analogous compounds.

Introduction

Boc-L-β-homotryptophan, chemically known as (3S)-3-((tert-Butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid, is a protected derivative of L-β-homotryptophan. The incorporation of β-amino acids into peptide backbones can induce unique secondary structures and enhance resistance to enzymatic degradation, making them of significant interest in the development of novel therapeutics. The Boc (tert-butoxycarbonyl) protecting group allows for its use in standard solid-phase and solution-phase peptide synthesis.

Synthesis

A prevalent method for the synthesis of β-amino acids from their α-amino acid counterparts is the Arndt-Eistert homologation.[1][2][3] This reaction sequence extends the carbon chain of a carboxylic acid by one methylene group. The overall workflow for the synthesis of Boc-L-β-homotryptophan from N-α-Boc-L-tryptophan is depicted below.

Experimental Protocol: Arndt-Eistert Homologation

The following is a generalized experimental protocol for the Arndt-Eistert homologation of N-α-Boc-L-tryptophan.[1][2][4]

Step 1: Formation of N-α-Boc-L-tryptophan acyl chloride

-

To a solution of N-α-Boc-L-tryptophan (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.

-

A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) can be added to facilitate the reaction.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

-

The reaction progress can be monitored by the cessation of gas evolution.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.

Step 2: Formation of N-α-Boc-L-tryptophanyl diazomethane

Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions. A safer alternative is to use trimethylsilyldiazomethane (TMS-diazomethane).[4]

-

Dissolve the crude N-α-Boc-L-tryptophan acyl chloride in an anhydrous aprotic solvent (e.g., THF or diethyl ether).

-

Cool the solution to 0 °C.

-

Slowly add a freshly prepared solution of diazomethane in diethyl ether (2.0-2.5 eq) or a solution of TMS-diazomethane (2.0 M in hexanes, 2.0 eq) until a persistent yellow color is observed, indicating a slight excess of diazomethane.

-

Stir the reaction mixture at 0 °C for 2-3 hours and then allow it to warm to room temperature overnight.

-

Excess diazomethane can be quenched by the careful addition of a few drops of acetic acid until the yellow color disappears.

-

The solvent is typically removed under reduced pressure to yield the crude diazoketone.

Step 3: Wolff Rearrangement and Hydrolysis to Boc-L-β-homotryptophan

-

Dissolve the crude diazoketone in a mixture of a suitable solvent such as 1,4-dioxane and water.

-

Add a catalyst, such as silver benzoate (0.1-0.2 eq) or silver oxide (0.1 eq).[2]

-

Heat the reaction mixture, typically to 50-80 °C, and stir for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).[2]

-

Upon completion, cool the mixture to room temperature and filter to remove the catalyst.

-

Acidify the filtrate with a dilute acid (e.g., 1 N HCl) to pH 3-4.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure Boc-L-β-homotryptophan.

Characterization

The synthesized Boc-L-β-homotryptophan should be characterized to confirm its identity and purity. The following section outlines the expected data from various analytical techniques.

Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 229639-48-9 | [5][6] |

| Molecular Formula | C₁₇H₂₂N₂O₄ | [7] |

| Molecular Weight | 318.37 g/mol | [7] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 137-138 °C | |

| Optical Rotation ([α]D) | -22 ± 2° (c=1 in EtOH) | [7] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for Boc-L-β-homotryptophan.

¹H NMR (Proton Nuclear Magnetic Resonance)

Solvent: CDCl₃ or DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.40 | s | 9H | C(CH₃)₃ (Boc group) |

| ~2.50 | m | 2H | -CH₂-COOH |

| ~3.00-3.20 | m | 2H | Indole-CH₂- |

| ~4.20 | m | 1H | CH-NHBoc |

| ~6.80-7.60 | m | 5H | Indole aromatic protons |

| ~8.10 | br s | 1H | Indole N-H |

| ~10.80 | br s | 1H | COOH |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Solvent: CDCl₃ or DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~28.5 | C(CH₃)₃ (Boc group) |

| ~30.0 | Indole-CH₂- |

| ~38.0 | -CH₂-COOH |

| ~49.0 | CH-NHBoc |

| ~79.5 | C(CH₃)₃ (Boc group) |

| ~110.0-136.0 | Indole carbons |

| ~156.0 | C=O (Boc group) |

| ~174.0 | C=O (Carboxylic acid) |

MS (Mass Spectrometry)

Ionization Mode: ESI+

| m/z | Interpretation |

| 319.16 | [M+H]⁺ |

| 341.14 | [M+Na]⁺ |

| 263.12 | [M-C₄H₈+H]⁺ (Loss of isobutylene) |

| 219.11 | [M-Boc+H]⁺ (Loss of Boc group) |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretch (indole and amide) |

| ~3300-2500 | O-H stretch (carboxylic acid) |

| ~2970, 2930 | C-H stretch (aliphatic) |

| ~1710 | C=O stretch (carboxylic acid) |

| ~1690 | C=O stretch (Boc carbamate) |

| ~1520 | N-H bend (amide II) |

| ~1160 | C-O stretch (Boc) |

| ~740 | C-H bend (aromatic) |

Characterization Workflow

The logical flow for characterizing a newly synthesized batch of Boc-L-β-homotryptophan is outlined below.

Conclusion

This guide provides a detailed framework for the synthesis and characterization of Boc-L-β-homotryptophan. The Arndt-Eistert homologation offers a reliable method for its preparation from the readily available N-α-Boc-L-tryptophan. The provided characterization data serves as a benchmark for researchers to confirm the successful synthesis and purity of this important building block for peptide and medicinal chemistry.

References

- 1. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 2. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 3. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. usbio.net [usbio.net]

- 6. (S)-3-((tert-Butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid | 229639-48-9 [sigmaaldrich.com]

- 7. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Boc-L-beta-homotryptophan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-beta-homotryptophan is a synthetic amino acid derivative that serves as a crucial building block in the fields of peptide chemistry and drug discovery. As a beta-amino acid, it possesses an additional carbon atom in its backbone compared to its alpha-amino acid counterpart, L-tryptophan. This structural modification imparts unique conformational properties to peptides, influencing their secondary structure and enhancing their stability against enzymatic degradation. The tert-butyloxycarbonyl (Boc) protecting group on the amino function allows for its controlled incorporation into peptide sequences during solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of the physicochemical properties, experimental protocols for characterization, and its role in the synthesis of novel peptidomimetics.

Physicochemical Properties

The fundamental physicochemical properties of Boc-L-beta-homotryptophan are summarized in the table below, providing a quick reference for researchers. These properties are critical for its handling, storage, and application in synthetic protocols.

| Property | Value | References |

| Molecular Formula | C₁₇H₂₂N₂O₄ | [1] |

| Molecular Weight | 318.37 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 137-138 °C | |

| Optical Rotation | [α]D²⁵ = -22 ± 2° (c=1 in EtOH) | [2] |

| CAS Number | 229639-48-9 | [3] |

Experimental Protocols

Synthesis of Boc-L-beta-homotryptophan

While several synthetic routes exist for beta-amino acids, a common strategy involves the Arndt-Eistert homologation of the corresponding N-protected alpha-amino acid. An alternative approach is the chiral-pool synthesis starting from readily available chiral precursors like L-glutamic acid.[4] Another established method for generating the β-amino acid scaffold is through the Curtius rearrangement of a suitably substituted succinic acid derivative.[5]

Representative Protocol via Curtius Rearrangement:

This protocol is a generalized representation and may require optimization for specific laboratory conditions.

-

Preparation of Succinic Acid Monoester: A suitably protected indole-3-propionic acid is converted to its corresponding succinic acid monoester.

-

Formation of Acyl Azide: The free carboxylic acid of the succinic monoester is converted to an acyl azide using diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine.

-

Curtius Rearrangement: The acyl azide is heated in an inert solvent (e.g., toluene) to induce the Curtius rearrangement, forming an isocyanate.

-

Carbamate Formation: The isocyanate is trapped with tert-butanol to yield the Boc-protected amine.

-

Deprotection and Purification: The ester group is hydrolyzed, and the final product, Boc-L-beta-homotryptophan, is purified by recrystallization or chromatography.

Characterization of Boc-L-beta-homotryptophan

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of Boc-L-beta-homotryptophan.

-

¹H NMR: In a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), the proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the protons of the indole ring (in the aromatic region, ~7-8 ppm), and the aliphatic protons of the amino acid backbone.[5]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the Boc group, the carbons of the indole ring, and the aliphatic carbons.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight of the compound. The protonated molecule [M+H]⁺ would be observed at m/z 319.16. Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pattern, which would likely involve the loss of the Boc group (a neutral loss of 100 Da) or components thereof (e.g., isobutylene, 56 Da).[3]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a standard method to assess the purity of Boc-L-beta-homotryptophan. A typical mobile phase would consist of a gradient of water and acetonitrile containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA). The retention time will depend on the specific column and gradient conditions used.

Role in Peptide Synthesis and Signaling Pathways

Boc-L-beta-homotryptophan is not known to have a direct role in biological signaling pathways. Instead, its significance lies in its use as a building block to create novel peptides with tailored biological activities. The incorporation of a beta-amino acid like homotryptophan can induce unique secondary structures, such as helices and turns, in peptides.[5] This conformational constraint, combined with increased resistance to proteases, makes peptides containing this residue promising candidates for therapeutic development. The biological activity of the resulting peptide is what ultimately determines its interaction with cellular signaling pathways.

For instance, a synthetic peptide incorporating Boc-L-beta-homotryptophan could be designed to target a specific G-protein coupled receptor (GPCR). Upon binding, this peptide could activate or inhibit downstream signaling cascades, such as the cyclic AMP (cAMP) or the phosphatidylinositol pathway, leading to a therapeutic effect.

Below is a diagram illustrating the hierarchical relationship from Boc-L-beta-homotryptophan to a potential biological effect.

Caption: From Building Block to Biological Function.

The following diagram illustrates a generalized workflow for the characterization of a synthesized batch of Boc-L-beta-homotryptophan.

Caption: Characterization Workflow.

References

- 1. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 5. Boc-L-beta-homotryptophan | 229639-48-9 | Benchchem [benchchem.com]

A Technical Guide to Boc-L-beta-homotryptophan: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-tert-butoxycarbonyl-L-beta-homotryptophan (Boc-L-beta-homotryptophan), a key building block in peptide and medicinal chemistry. This document details its physicochemical properties, provides insights into its application in solid-phase peptide synthesis, and explores its role in the development of targeted therapeutics, including ligands for Eph and melanocortin receptors, and phosphonic acid-based enzyme inhibitors.

Core Physicochemical Properties

Boc-L-beta-homotryptophan is a derivative of the amino acid tryptophan, featuring a tert-butoxycarbonyl (Boc) protecting group on the beta-amino group. This modification enhances its utility in chemical synthesis.

| Property | Value |

| CAS Number | 229639-48-9[1][2][3][4][5] |

| Molecular Formula | C₁₇H₂₂N₂O₄[2][6][7] |

| Molecular Weight | 318.37 g/mol [2][3][4] |

| Appearance | White to off-white solid[2] |

| Purity | ≥ 99% (HPLC)[2] |

| Storage Conditions | 0 - 8 °C; long-term at -20°C[1][2][6][4][8] |

Applications in Peptide Synthesis and Drug Development

Boc-L-beta-homotryptophan is a valuable component in the synthesis of peptides and peptidomimetics. The Boc protecting group is stable under a variety of conditions but can be readily removed with acids, making it ideal for stepwise peptide synthesis.[9] Its unique structure allows for the creation of peptides with modified backbones, which can lead to enhanced stability, altered conformation, and improved biological activity.

Key research applications include:

-

Peptide Synthesis : It serves as a fundamental building block in solid-phase peptide synthesis (SPPS) for creating novel peptide-based drugs.[9]

-

Drug Development : Its structure is utilized to modify bioactive compounds, aiding in the generation of new drug candidates.[9]

-

Biochemical Research : The compound is employed to investigate protein-protein interactions and enzyme activities.[9]

Experimental Protocols

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

The following outlines a general workflow for incorporating Boc-L-beta-homotryptophan into a peptide sequence using manual Boc chemistry.

1. Resin Preparation and First Amino Acid Coupling:

-

The synthesis is typically initiated on a Merrifield or similar resin.

-

The first Boc-protected amino acid is coupled to the resin, often as a cesium salt to prevent racemization.[7]

2. Deprotection:

-

The Boc protecting group of the resin-bound amino acid is removed using an acid, commonly 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM). This step is typically performed twice: a short pre-wash followed by a longer reaction.

-

The resin is then washed with DCM and an alcohol (e.g., isopropyl alcohol) and neutralized with a base like 10% triethylamine in DCM.[10]

3. Amino Acid Coupling:

-

Boc-L-beta-homotryptophan (or another Boc-protected amino acid) is activated using a coupling agent such as diisopropylcarbodiimide (DIC) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU).[2][10]

-

The activated amino acid is then added to the resin to form the peptide bond. The reaction progress can be monitored using a ninhydrin test.[10]

4. Repetitive Cycles:

-

The deprotection and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

5. Cleavage and Deprotection:

-

Once the peptide chain is fully assembled, the N-terminal Boc group is removed.

-

The peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously. A common and effective reagent for this is anhydrous hydrogen fluoride (HF) with scavengers like p-cresol.[2][6] Alternative cleavage reagents include trimethylsilyl trifluoromethanesulfonate (TMSOTf) and hydrogen bromide (HBr) in acetic acid.[11]

6. Purification:

-

The crude peptide is precipitated, washed (e.g., with cold diethyl ether), and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

Synthesis of Phosphonic Acid Analogues

Phosphonic acid analogues of homotryptophan can be synthesized to act as enzyme inhibitors. While a specific protocol for the homotryptophan analogue is not detailed in the provided results, a general approach involves the Michaelis-Arbuzov reaction. This reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl phosphonate, which can then be hydrolyzed to the phosphonic acid.[12]

Role in Targeting Signaling Pathways

Boc-L-beta-homotryptophan has been instrumental in developing ligands that modulate key cellular signaling pathways implicated in diseases such as cancer.

Eph Receptor Signaling

Eph receptors are the largest family of receptor tyrosine kinases and are involved in cell adhesion, migration, and tissue organization. Their dysregulation is often linked to cancer. Ligands containing L-beta-homotryptophan have been developed as antagonists for Eph receptors.[1]

Caption: Eph Receptor Antagonism by a Boc-L-beta-homotryptophan-containing ligand.

Melanocortin Receptor Signaling

Melanocortin receptors (MCRs) are G-protein coupled receptors (GPCRs) involved in a wide range of physiological processes, including pigmentation, inflammation, and energy homeostasis.[13][14] Derivatives of Boc-L-beta-homotryptophan can be used to synthesize selective ligands for these receptors.

Caption: General signaling pathway of a Melanocortin Receptor activated by a specific ligand.

References

- 1. Boc-L-beta-homotryptophan | 229639-48-9 | Benchchem [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. An Improved Synthesis of the Phosphonic Acid Analog of Tryptophan | Semantic Scholar [semanticscholar.org]

- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 7. chempep.com [chempep.com]

- 8. cusabio.com [cusabio.com]

- 9. chemimpex.com [chemimpex.com]

- 10. EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google Patents [patents.google.com]

- 11. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure, function and regulation of the melanocortin receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of the Boc Protecting Group in the Synthesis and Application of β-Homotryptophan Peptides

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern peptide chemistry, enabling the stepwise and controlled assembly of amino acids into complex peptide structures. Its role is particularly crucial when incorporating non-proteinogenic amino acids such as β-homotryptophan, a homologue of tryptophan that imparts unique conformational and biological properties to peptides. This technical guide provides an in-depth analysis of the function and application of the Boc protecting group in the context of β-homotryptophan. It covers the chemical principles of Boc protection and deprotection, detailed experimental protocols for synthesis, and the impact of β-homotryptophan incorporation on peptide structure and function. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize Boc-protected β-homotryptophan in the design and synthesis of novel peptidomimetics and therapeutic leads.

Introduction: The Significance of β-Homotryptophan and the Necessity of Amine Protection

β-amino acids are structural isomers of their α-amino acid counterparts, featuring an additional carbon atom in their backbone. This seemingly minor alteration has profound implications for the resulting peptides. The incorporation of β-amino acids, such as β-homotryptophan, into a peptide chain introduces a different conformational preference compared to α-amino acids, leading to the formation of unique and stable secondary structures like helices and turns.[1] Peptides containing β-amino acids often exhibit increased resistance to enzymatic degradation by proteases, a significant advantage for the development of therapeutic peptides with improved in vivo stability.[1]

The indole side chain of the tryptophan moiety is a critical pharmacophore in many biologically active peptides, mediating key interactions with biological targets.[1] By incorporating β-homotryptophan, researchers can create peptides with altered spatial arrangements of this important functional group, potentially leading to enhanced binding affinity or novel biological activities.[1]

However, the synthesis of peptides is a stepwise process that requires the precise formation of amide bonds between the carboxyl group of one amino acid and the amino group of another. To prevent unwanted side reactions, such as self-polymerization, the amino group of the incoming amino acid must be temporarily masked or "protected." The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in peptide synthesis due to its stability under various reaction conditions and its facile removal under specific acidic conditions.[2]

The Chemistry of the Boc Protecting Group

The Boc group is introduced to the β-amino group of homotryptophan to decrease its nucleophilicity, thereby preventing it from reacting out of turn during peptide synthesis. This is typically achieved by reacting β-homotryptophan with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Boc Protection Mechanism

The protection reaction proceeds via nucleophilic acyl substitution. The amine acts as a nucleophile, attacking one of the carbonyl carbons of the (Boc)₂O. This leads to the formation of a tetrahedral intermediate which then collapses, resulting in the formation of the Boc-protected amine, carbon dioxide, and tert-butanol.

Boc Deprotection Mechanism

The key advantage of the Boc group is its acid lability. It can be selectively removed under acidic conditions that typically do not cleave other protecting groups or the peptide from the solid-phase resin until the final step. The most common reagent for Boc deprotection is trifluoroacetic acid (TFA). The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to liberate the free amine.

Data Presentation: Physicochemical Properties and Reaction Conditions

Quantitative data is essential for the reproducible synthesis and application of Boc-β-homotryptophan. The following tables summarize key physicochemical properties and comparative reaction conditions for Boc deprotection.

Table 1: Physicochemical Properties of Boc-L-β-Homotryptophan

| Property | Value | Reference |

| CAS Number | 229639-48-9 | [3][4] |

| Molecular Formula | C₁₇H₂₂N₂O₄ | [3][4] |

| Molecular Weight | 318.37 g/mol | [3][4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 137-138 °C | [3][5] |

| Optical Rotation | [α]D25 = -22 ± 2° (c=1 in EtOH) | [4] |

| Purity (HPLC) | ≥ 99% | [4] |

Table 2: Comparative Conditions for Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

| Reagent | Scavenger | Time | Deprotection Efficiency | Notes | Reference |

| 50% TFA in DCM | None | 5 min | ~78% (incomplete) | Can lead to deletion sequences if time is too short. | [5] |

| 50% TFA in DCM | None | 30 min | >99% | A standard and effective method. | [6] |

| 100% TFA | None | 5 min | Lower purity (~9% less) | May cause incomplete deprotection due to poor resin swelling. | [6] |

| 4M HCl in Dioxane | None | 5 min | Incomplete | Similar to short TFA/DCM treatment. | [5] |

| 4M HCl in Dioxane | None | 30-60 min | >98% | A common alternative to TFA. | [1] |

Note: Deprotection efficiency can be sequence-dependent.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving Boc-β-homotryptophan.

Protocol for Boc Protection of L-Tryptophan (as a model for β-homotryptophan)

This protocol is adapted from a general procedure for the Boc protection of L-tryptophan and can be modified for β-homotryptophan.

Materials:

-

L-Tryptophan (1 equivalent)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent)

-

1 M Sodium Hydroxide (NaOH) (1 equivalent)

-

Dioxane

-

Water

-

Ethyl Acetate (EtOAc)

-

Aqueous HCl

Procedure:

-

Dissolve L-tryptophan in a 1:1 mixture of water and dioxane.

-

Add 1 M NaOH to the solution.

-

Add di-tert-butyl dicarbonate to the mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Adjust the pH of the mixture to 2.4 by adding aqueous HCl.

-

Extract the mixture with Ethyl Acetate (2 x 150 mL).

-

Combine the organic phases and evaporate to dryness to yield N-Boc-L-tryptophan as a white solid.[4]

Protocol for Boc-based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general cycle for the incorporation of a Boc-protected amino acid, such as Boc-β-homotryptophan, onto a solid support.

Materials:

-

Peptide-resin with a free amino group

-

Boc-β-homotryptophan

-

Coupling reagents (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

50% Trifluoroacetic acid (TFA) in DCM

-

5% DIEA in DCM (Neutralization solution)

Procedure (One Coupling Cycle):

-

Resin Swelling: Swell the resin in DMF for 20-30 minutes.

-

Boc Deprotection:

-

Drain the DMF.

-

Add 50% TFA in DCM to the resin and agitate for 30 minutes at room temperature.[1]

-

Drain the TFA solution and wash the resin with DCM (3 times).

-

-

Neutralization:

-

Wash the resin with 5% DIEA in DCM (2 times, 5 minutes each).[1]

-

Wash the resin with DCM (3 times) to remove excess base.

-

-

Amino Acid Coupling:

-

Dissolve Boc-β-homotryptophan, a coupling reagent (e.g., HBTU), and DIEA in DMF.

-

Add the activation solution to the resin and agitate for 1-2 hours.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

-

Repeat the cycle for the next amino acid in the sequence.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Conformational analyses of somatostatin-related cyclic hexapeptides containing peptoid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological activities of potent and selective somatostatin analogues incorporating novel peptoid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Transmembrane signal transduction by peptide hormones via family B G protein-coupled receptors [frontiersin.org]

The Stereochemical Keystone: A Technical Guide to Boc-L-beta-homotryptophan in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the use of non-canonical amino acids has become a cornerstone for the design of novel therapeutics with enhanced properties. Among these, beta-amino acids have garnered significant attention due to their ability to impart unique conformational constraints and increased proteolytic stability to peptides. This technical guide provides an in-depth exploration of the chirality and stereochemistry of N-Boc-L-beta-homotryptophan, a valuable building block in the synthesis of peptidomimetics and other bioactive molecules. Its structural features, including the L-configuration at the beta-carbon and the presence of the bulky tert-butoxycarbonyl (Boc) protecting group, are critical determinants of its utility and the biological activity of the molecules into which it is incorporated. This document will detail its physicochemical properties, experimental protocols for its synthesis and analysis, and its application in modulating therapeutically relevant signaling pathways.

Physicochemical and Stereochemical Properties

The specific stereochemistry of Boc-L-beta-homotryptophan is fundamental to its application. The "L" designation refers to the (S)-configuration at the beta-carbon, which is analogous to the stereochemistry of natural L-amino acids. This defined stereochemistry is crucial for specific molecular recognition and biological activity.

| Property | Value | Reference(s) |

| IUPAC Name | (3S)-3-(tert-butoxycarbonylamino)-4-(1H-indol-3-yl)butanoic acid | |

| Synonyms | Boc-L-β-HomoTrp-OH, (S)-3-(Boc-amino)-4-(3-indolyl)butyric acid | [1] |

| CAS Number | 229639-48-9 | [1] |

| Molecular Formula | C₁₇H₂₂N₂O₄ | [1] |

| Molecular Weight | 318.37 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 137-138 °C | |

| Optical Rotation | [α]D25 = -22 ± 2° (c=1 in EtOH) | [1] |

| Purity (by HPLC) | ≥99% | [1] |

| Solubility | Soluble in methanol, ethanol, DMF, and DMSO. |

Stereoisomers of Boc-beta-homotryptophan

The stereochemistry of beta-homotryptophan is defined by the chiral center at the β-carbon. The use of the enantiomerically pure L- or D-form is critical in drug design to ensure specific interactions with chiral biological targets.

Caption: Stereoisomers of Boc-beta-homotryptophan.

Experimental Protocols

Asymmetric Synthesis of Boc-L-beta-homotryptophan

While several synthetic routes exist, a common strategy involves the asymmetric alkylation of an enolate derived from a chiral auxiliary. The following protocol is a representative example based on established methodologies for analogous beta-amino acids.

Materials:

-

N-Boc-glycine tert-butyl ester

-

Indole-3-acetaldehyde

-

Chiral phase-transfer catalyst (e.g., a chiral quaternary ammonium salt)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of N-Boc-glycine tert-butyl ester and indole-3-acetaldehyde in toluene, add the chiral phase-transfer catalyst and powdered potassium carbonate.

-

Stir the reaction mixture vigorously at room temperature until the starting materials are consumed (monitor by TLC).

-

Quench the reaction with water and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield the tert-butyl ester of Boc-L-beta-homotryptophan.

-

Hydrolyze the tert-butyl ester using a suitable method (e.g., treatment with trifluoroacetic acid) to obtain the final product, Boc-L-beta-homotryptophan.

-

Characterize the final product by NMR, mass spectrometry, and polarimetry to confirm its structure and enantiomeric purity.

Chiral HPLC Analysis

The enantiomeric purity of Boc-L-beta-homotryptophan is critical and can be determined by chiral High-Performance Liquid Chromatography (HPLC). The following is a general protocol that can be optimized for this specific compound.

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak AD-H or a macrocyclic glycopeptide-based column like Chirobiotic T)

Mobile Phase:

-

A mixture of n-hexane and isopropanol with a small percentage of a modifier like trifluoroacetic acid (TFA) for normal-phase chromatography.

-

A mixture of acetonitrile and aqueous buffer (e.g., ammonium acetate) for reversed-phase chromatography.

Procedure:

-

Dissolve a small amount of the sample in the mobile phase.

-

Inject the sample onto the chiral column.

-

Elute with the chosen mobile phase at a constant flow rate.

-

Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 280 nm for the indole chromophore).

-

The two enantiomers will have different retention times, allowing for their separation and quantification.

-

Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Boc-L-beta-homotryptophan is a valuable building block for SPPS using Boc chemistry.

Caption: Workflow for SPPS with Boc-L-beta-homotryptophan.

Application in Drug Development: Targeting the EphA2 Receptor

Peptides incorporating Boc-L-beta-homotryptophan have been investigated as antagonists for the EphA2 receptor, a receptor tyrosine kinase that is overexpressed in various cancers and plays a role in tumor growth and metastasis.[2] The beta-amino acid backbone can provide a scaffold that mimics the binding motif of the natural ligand, ephrin-A1, while offering resistance to enzymatic degradation.

EphA2 Signaling Pathway and Putative Antagonism

The binding of the natural ligand, ephrin-A1, to the EphA2 receptor induces receptor clustering and autophosphorylation, initiating a "forward" signaling cascade. This canonical pathway often has tumor-suppressive effects. However, in the absence of the ligand, EphA2 can be phosphorylated at Serine 897 by other kinases like AKT and RSK, leading to a "non-canonical" signaling pathway that promotes cell migration and invasion. Peptide antagonists containing Boc-L-beta-homotryptophan are designed to bind to the ligand-binding domain of EphA2, thereby blocking the pro-tumorigenic non-canonical signaling.

Caption: EphA2 signaling and antagonism by a peptide.

Conclusion

Boc-L-beta-homotryptophan is a stereochemically defined building block of significant value in the field of drug discovery. Its incorporation into peptides offers a strategy to enhance metabolic stability and to create unique three-dimensional structures for specific targeting of biomolecules. The detailed understanding of its properties and the development of robust synthetic and analytical protocols are essential for its effective application. The targeting of the EphA2 receptor signaling pathway with peptidomimetics containing Boc-L-beta-homotryptophan represents a promising avenue for the development of novel anti-cancer therapeutics. Further research into the precise molecular interactions and downstream cellular effects of these modified peptides will continue to fuel innovation in this exciting area of medicinal chemistry.

References

Commercial Availability and Synthetic Applications of Boc-L-beta-homotryptophan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-beta-homotryptophan, a derivative of the essential amino acid L-tryptophan, is a crucial building block in modern peptide chemistry and drug discovery. Its unique structure, featuring a beta-amino acid backbone and a tert-butoxycarbonyl (Boc) protecting group, offers enhanced stability and novel conformational properties to synthetic peptides.[1] This guide provides a comprehensive overview of the commercial availability of Boc-L-beta-homotryptophan, its key chemical and physical properties, and detailed protocols for its application in solid-phase peptide synthesis (SPPS).

Commercial Availability and Suppliers

Boc-L-beta-homotryptophan is readily available from a variety of chemical suppliers specializing in amino acids, peptides, and biochemical reagents. Researchers can source this compound from companies such as Chem-Impex, Benchchem, United States Biological, Cusabio, and Aapptec. These suppliers offer the compound in various quantities, typically with high purity suitable for research and development purposes.

Quantitative Data

The following table summarizes the key quantitative data for commercially available Boc-L-beta-homotryptophan, compiled from various supplier specifications.

| Property | Value |

| CAS Number | 229639-49-8 |

| Molecular Formula | C₁₇H₂₂N₂O₄ |

| Molecular Weight | 318.37 g/mol |

| Purity | ≥95% to ≥99% (typically by HPLC)[1][2] |

| Appearance | White to off-white solid or lyophilized powder[1][2] |

| Optical Rotation | [α]²⁵_D_ = -22 ± 2° (c=1 in EtOH)[1] |

| Storage Conditions | 0-8°C or -20°C for long-term storage[1][2][3] |

Experimental Protocols

Synthesis of Boc-L-beta-homotryptophan

-

Chiral-Pool Synthesis: This approach utilizes readily available chiral starting materials, such as L-glutamic acid. The synthesis typically involves the protection of functional groups, reduction to an N-Boc-amino diol, followed by intramolecular cyclization and subsequent deprotection steps to yield the desired chiral β-amino acid backbone.

-

Curtius Rearrangement: This method often starts with a substituted succinic acid derivative. One of the carboxylic acid groups is selectively converted to an acyl azide, which then undergoes rearrangement to an isocyanate. Subsequent hydrolysis yields the primary amine of the β-amino acid.

Boc-Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating Boc-L-beta-homotryptophan

The following is a generalized yet detailed protocol for the incorporation of Boc-L-beta-homotryptophan into a peptide sequence using manual Boc-SPPS. This protocol is based on established Boc/Bzl protection strategies.

1. Resin Swelling:

-

Place the desired amount of a suitable resin (e.g., Merrifield resin for a C-terminal acid or MBHA/BHA resin for a C-terminal amide) in a reaction vessel.

-

Add dichloromethane (DCM) to completely cover the resin.

-

Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

-

Drain the solvent by filtration.

2. Nα-Boc Deprotection:

-

To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.

-

Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.

-

Drain the solution and add a fresh solution of 50% TFA in DCM.

-

Agitate the mixture for an additional 15-25 minutes to ensure complete removal of the Boc group.

-

Drain the TFA solution.

-

Wash the resin thoroughly with DCM followed by isopropanol (IPA) to remove residual TFA.

3. Neutralization:

-

Wash the resin with DCM.

-

Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin and agitate for 1-2 minutes.

-

Drain the neutralization solution.

-

Repeat the neutralization step to ensure the complete conversion of the terminal ammonium salt to the free amine.

-

Wash the resin with DCM and/or dimethylformamide (DMF) to remove excess base.

4. Amino Acid Coupling (Boc-L-beta-homotryptophan):

-

Dissolve 2-4 equivalents of Boc-L-beta-homotryptophan and a coupling agent (e.g., HBTU/HOBt) in DMF or a DCM/DMF mixture.

-

Add this solution to the neutralized peptide-resin.

-

Add 4-6 equivalents of DIEA to initiate the coupling reaction.

-

Agitate the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored using a qualitative ninhydrin test (a negative test indicates completion).

-

Once the coupling is complete, drain the solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.

5. Repeat Synthesis Cycle:

-

Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

6. Final Cleavage and Deprotection:

-

After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under vacuum.

-

The peptide is cleaved from the resin and side-chain protecting groups are removed simultaneously using a strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This step should be performed in a specialized apparatus by trained personnel.

-

The cleavage reaction is usually carried out at 0°C for 1-2 hours in the presence of scavengers (e.g., anisole, thioanisole) to prevent side reactions.

-

After cleavage, the strong acid is removed, and the crude peptide is precipitated with cold diethyl ether.

-

The precipitated peptide is collected by filtration or centrifugation, washed with cold ether, and dried under vacuum.

7. Purification:

-

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.

Visualizations

Boc-SPPS Workflow for Incorporation of Boc-L-beta-homotryptophan

Caption: Workflow for Boc-Solid-Phase Peptide Synthesis (SPPS) incorporating Boc-L-beta-homotryptophan.

Conclusion

Boc-L-beta-homotryptophan is a commercially accessible and valuable reagent for researchers engaged in peptide synthesis and drug development. Its incorporation into peptide chains can lead to novel therapeutics with enhanced stability and biological activity. The provided technical data and detailed SPPS protocol offer a solid foundation for the successful application of this unique amino acid derivative in the laboratory.

References

The Strategic Integration of Boc-L-beta-homotryptophan in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unnatural amino acid, Boc-L-beta-homotryptophan, has emerged as a pivotal building block in medicinal chemistry, offering a strategic advantage in the design of novel peptidomimetics and bioactive molecules. Its unique structural properties, including an extended backbone and the inherent bioactivity of the indole side chain, contribute to the development of peptides with enhanced proteolytic stability, predictable secondary structures, and potent biological activities. This technical guide provides an in-depth overview of the applications of Boc-L-beta-homotryptophan in drug discovery, with a focus on its role in the development of antimicrobial and anticancer agents. Detailed experimental protocols for its incorporation into peptides via solid-phase synthesis and methods for evaluating the biological activity of the resulting compounds are presented. Furthermore, this guide illustrates key workflows and potential mechanisms of action through structured diagrams, offering a comprehensive resource for researchers in the field.

Introduction: The Rise of β-Amino Acids in Peptide Design

Peptide-based therapeutics hold immense promise due to their high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability, primarily due to rapid degradation by proteases. The incorporation of unnatural amino acids, particularly β-amino acids, into peptide sequences has proven to be a highly effective strategy to overcome this limitation.[1] β-amino acids, characterized by the placement of the amino group on the β-carbon relative to the carboxyl group, introduce a fundamental change in the peptide backbone, rendering it resistant to enzymatic cleavage.[1]

Boc-L-beta-homotryptophan, a protected form of a β-amino acid analogue of the essential amino acid L-tryptophan, is a particularly valuable tool in this regard. The tert-butoxycarbonyl (Boc) protecting group facilitates its seamless integration into standard peptide synthesis protocols, particularly solid-phase peptide synthesis (SPPS).[2] The indole side chain of the tryptophan moiety is crucial for the biological activity of many peptides, and its presentation on a β-amino acid backbone allows for the creation of peptidomimetics with novel pharmacological profiles.[1]

Applications of Boc-L-beta-homotryptophan in Medicinal Chemistry

The unique conformational preferences of β-amino acids predispose peptides to form stable, well-defined secondary structures, such as helices and turns.[1] This structural constraint, combined with the inherent biological relevance of the tryptophan side chain, has led to the exploration of Boc-L-beta-homotryptophan in several therapeutic areas.

Antimicrobial Peptides

Table 1: Representative Minimum Inhibitory Concentrations (MIC) of Tryptophan-Rich and β-Amino Acid-Containing Peptides

| Peptide/Compound | Target Organism | MIC (µg/mL) | Reference |

| Cecropin B2 (Tryptophan-containing) | E. coli | 0.207 | [2] |

| Cecropin B2 (Tryptophan-containing) | S. aureus | 1.656 | [2] |

| Cationic β(2,2)-amino acid derivative | S. aureus (MRSA) | 3.8 µM | [3] |

| Cationic β(2,2)-amino acid derivative | E. coli | 7.7 µM | [3] |

| [β-HIle]2-nodupetide | P. aeruginosa | >1000 | [4] |

Note: This table provides examples of related compounds to illustrate the potential activity. Data for a peptide containing specifically Boc-L-beta-homotryptophan is not available in the cited sources.

The proposed mechanism of action for many AMPs involves the electrostatic interaction of the cationic peptide with the negatively charged bacterial membrane, followed by insertion into and disruption of the lipid bilayer. The hydrophobic tryptophan side chain plays a crucial role in this membrane insertion.

Proposed mechanism of action for antimicrobial peptides containing β-homotryptophan.

Anticancer Peptides

Table 2: Representative IC50 Values for Anticancer Peptides with β-Amino Acids or Tryptophan

| Peptide/Compound | Cell Line | IC50 | Reference |

| Anginex Analogue (β³-Val) | bEND.3 | 10 µM | [1] |

| Anginex Analogue (β³-Leu) | bEND.3 | 20 µM | [1] |

| Tryptophan-based tetrapeptide (3e) | HeLa | 3.9 ± 0.13 µM | [5] |

| Tryptophan-based tetrapeptide (4e) | MCF-7 | 1.8 ± 0.09 µM | [5] |

| β-Lactoglobulin hydrolysate | Mcf-7 | 42.8 µg/mL | [6] |

| β-Lactoglobulin hydrolysate | Caco-2 | 76.92 µg/mL | [6] |

Note: This table provides examples of related compounds to illustrate potential activity. Data for a peptide containing specifically Boc-L-beta-homotryptophan is not available in the cited sources.

The mechanism of action of anticancer peptides is often multimodal, involving membrane disruption, induction of apoptosis, and inhibition of angiogenesis. The incorporation of β-homotryptophan can influence the peptide's conformation, which in turn can affect its interaction with specific molecular targets.

Synthesis and Incorporation of Boc-L-beta-homotryptophan

Synthesis of Boc-L-beta-homotryptophan

The synthesis of Boc-L-beta-homotryptophan can be achieved through various synthetic routes. Two common approaches are chiral-pool synthesis and methods involving Curtius rearrangement.

-

Chiral-Pool Synthesis from L-Glutamic Acid: This method utilizes the readily available and inexpensive chiral starting material, L-glutamic acid. A concise synthetic route can transform L-glutamic acid into the desired β-amino acid backbone without the need for chromatography. The process typically involves the protection of the functional groups of L-glutamic acid, followed by reduction to an N-Boc-amino diol. Subsequent intramolecular cyclization, for instance via a Mitsunobu reaction, followed by deprotection steps, yields the chiral β-amino acid.[2]

-

Curtius Degradation Pathways: The Curtius rearrangement offers a reliable method for converting carboxylic acids to amines. For the synthesis of β-homotryptophan, this pathway usually commences with a suitably substituted succinic acid derivative. One of the carboxylic acid groups is selectively converted to an acyl azide, which then undergoes the Curtius rearrangement to form an isocyanate. Subsequent hydrolysis yields the primary amine of the β-amino acid.[2]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Boc-L-beta-homotryptophan is well-suited for incorporation into peptide chains using Boc-chemistry-based solid-phase peptide synthesis (SPPS). The following is a general protocol for the manual synthesis of a peptide containing a Boc-L-beta-homotryptophan residue.

General workflow for Boc solid-phase peptide synthesis (SPPS).

Experimental Protocol: Boc Solid-Phase Peptide Synthesis

Materials:

-

Merrifield resin or other suitable solid support

-

Boc-protected amino acids (including Boc-L-beta-homotryptophan)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HOBt, DIC)

-

Cleavage cocktail (e.g., HF or TFMSA with scavengers)

-

Diethyl ether

-

Acetonitrile

-

Water

-

HPLC system for purification

Procedure:

-

Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add DCM to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

-

Drain the solvent.

-

-

Boc Deprotection:

-

Add a solution of 25-50% TFA in DCM to the resin.

-

Agitate for 2 minutes, drain, and then add a fresh solution of TFA in DCM.

-

Agitate for 20-30 minutes.

-

Drain the solution and wash the resin thoroughly with DCM.

-

-

Neutralization:

-

Wash the resin with DCM.

-

Add a solution of 10% DIEA in DCM and agitate for 5 minutes.

-

Repeat the neutralization step.

-

Wash the resin thoroughly with DCM.

-

-

Amino Acid Coupling:

-

Dissolve the Boc-protected amino acid (e.g., Boc-L-beta-homotryptophan) and a coupling agent (e.g., HBTU/HOBt) in DMF.

-

Add the solution to the resin.

-

Add DIEA to initiate the coupling reaction.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Repeat Synthesis Cycle:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

-

Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Boc group has been removed, wash the peptide-resin with DCM and dry it.

-

Treat the dried resin with a cleavage cocktail (e.g., anhydrous HF or TFMSA with appropriate scavengers like p-cresol) at 0°C for 1-2 hours.

-

Evaporate the cleavage reagent.

-

Precipitate the crude peptide with cold diethyl ether.

-

-

Purification:

-

Dissolve the crude peptide in an appropriate solvent (e.g., aqueous acetonitrile with 0.1% TFA).

-

Purify the peptide by preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final peptide.

-

Biological Evaluation of Peptides Containing Boc-L-beta-homotryptophan

Antimicrobial Activity Assay (MIC Determination)

Protocol: Broth Microdilution Assay

-

Prepare a stock solution of the synthesized peptide in a suitable solvent (e.g., sterile water or DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the peptide in Mueller-Hinton broth (MHB) or other appropriate bacterial growth medium.

-

Prepare a standardized inoculum of the test bacterium (e.g., E. coli, S. aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Add the bacterial inoculum to each well of the microtiter plate.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Anticancer Activity Assay (IC50 Determination)

Protocol: MTT Assay

-

Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the synthesized peptide in cell culture medium.

-

Remove the old medium from the cells and add the peptide solutions at various concentrations.

-

Incubate the cells for 48-72 hours at 37°C in a humidified CO2 incubator.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

The IC50 value, the concentration of the peptide that inhibits 50% of cell growth, can be determined by plotting cell viability against peptide concentration.

Conclusion

Boc-L-beta-homotryptophan is a powerful and versatile building block for the development of novel peptide-based therapeutics. Its incorporation into peptide sequences offers a reliable strategy to enhance proteolytic stability while maintaining or even improving biological activity. The ability of β-amino acids to induce specific secondary structures provides a means to design peptidomimetics with well-defined conformations, leading to improved receptor binding and selectivity. While more research is needed to fully elucidate the therapeutic potential of peptides containing Boc-L-beta-homotryptophan, particularly in generating extensive quantitative structure-activity relationship data, the existing evidence strongly supports its continued exploration in the fields of antimicrobial and anticancer drug discovery. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to harness the potential of this unique unnatural amino acid in their drug development endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Boc-L-beta-homotryptophan | 229639-48-9 | Benchchem [benchchem.com]

- 3. Synthesis of cationic antimicrobial β(2,2)-amino acid derivatives with potential for oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Total synthesis of [β-HIle]2-nodupetide: effect of ester to amide substitution on its antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection [frontiersin.org]

- 6. Frontiers | Anticarcinogenic cationic peptides derived from tryptic hydrolysis of β-lactoglobulin [frontiersin.org]

The Strategic Introduction of β-Amino Acids in Peptide Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of β-amino acids into peptide scaffolds represents a paradigm shift in medicinal chemistry and drug design. This strategic substitution for their naturally occurring α-amino acid counterparts offers a powerful toolkit to overcome the inherent limitations of native peptides as therapeutic agents, namely their susceptibility to proteolytic degradation and conformational flexibility. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and practical applications of β-amino acid-containing peptides, offering a comprehensive resource for researchers in the field.

Enhanced Proteolytic Stability: A Cornerstone of β-Peptide Design

A primary driver for the integration of β-amino acids is the remarkable increase in resistance to enzymatic degradation. The altered backbone structure of β-peptides sterically hinders the recognition and cleavage by proteases, leading to significantly extended half-lives in biological systems.

One study starkly illustrates this advantage: under conditions where a standard α-eicosapeptide was completely hydrolyzed by a panel of 15 different proteases within 15 minutes, a series of linear and cyclic β- and γ-peptides remained stable for at least 48 hours[1]. This profound increase in stability is a critical attribute for the development of peptide-based therapeutics with viable pharmacokinetic profiles.

Table 1: Comparative Proteolytic Stability of α- vs. β-Peptides

| Peptide Type | Protease Exposure | Observation | Reference |

| α-Eicosapeptide | 15 commercially available proteases | Complete cleavage within 15 minutes | [1] |

| β- and γ-Peptides (36 linear and cyclic) | 15 commercially available proteases | Stable for at least 48 hours | [1] |

| Water-soluble α-peptide | Rodent blood (in vivo) | Shorter half-life | [2] |

| Water-soluble β-heptapeptide | Rodent blood (in vivo) | Half-life of 3 to 10 hours | [2] |

Conformational Control and Pre-organization

Beyond stability, β-amino acids impart a unique conformational rigidity to peptides. The additional carbon in the backbone restricts rotational freedom, enabling the formation of well-defined and predictable secondary structures, often with shorter sequence lengths than their α-peptide equivalents. These structures, known as "foldamers," include various helices (such as the 14-helix), turns, and sheets. This ability to pre-organize a peptide into a specific bioactive conformation is a significant advantage in rational drug design, as it can lead to higher binding affinities and specificities for biological targets.

Applications in Drug Discovery and Development

The unique properties of β-amino acid-containing peptides have led to their exploration in a wide array of therapeutic areas.

Antimicrobial Peptides

The rise of antibiotic resistance has spurred the development of novel antimicrobial agents. β-Peptides have emerged as a promising class of antimicrobial agents due to their proteolytic stability and ability to mimic the amphipathic structures of natural antimicrobial peptides, which are crucial for disrupting bacterial membranes.

Table 2: Minimum Inhibitory Concentrations (MIC) of Representative β-Peptides

| Peptide/Peptidomimetic | Target Organism | MIC (µg/mL) | Reference |

| Synthetic Cecropin B1 | S. aureus | 3 | [3] |

| Synthetic Cecropin B2 | S. aureus | 1.656 | [3] |

| Synthetic Cecropin B2 | E. coli | 0.207 | [3] |

| Peptide/β-peptoid hybrids (1-18) | Multidrug-resistant E. coli | Variable, with some showing significant activity | [4] |

Inhibition of Protein-Protein Interactions

Many disease pathways are driven by specific protein-protein interactions (PPIs). The stable, well-defined secondary structures of β-peptides make them excellent scaffolds for mimicking the helical or extended domains involved in these interactions. A notable example is the inhibition of the p53-MDM2 interaction, a key target in cancer therapy.

Table 3: Binding Affinities of Peptides Targeting Protein-Protein Interactions

| Peptide | Target | Binding Affinity (Kd or IC50) | Reference |

| PMI (α-peptide) | MDM2 | 3.3 nM (Kd) | [5] |

| PMI (α-peptide) | MDMX | 8.9 nM (Kd) | [5] |

| (15–29)p53 (α-peptide) | MDM2 | ~66 nM (Kd) | [5] |

| β53-12SB2 (β-peptide) | hDM2 | Low micromolar (IC50) | [6] |

| β53-12SB3 (β-peptide) | hDM2 | Low micromolar (IC50) | [6] |

| β53-12R8 (β-peptide) | hDM2 | Low micromolar (IC50) | [6] |

G-Protein Coupled Receptor (GPCR) Ligands

β-Amino acids have also been successfully incorporated into peptides targeting GPCRs. For instance, β-peptide mimics of somatostatin have been developed that exhibit high and specific binding affinity for human somatostatin receptors (hsst).

Table 4: Binding Affinities of β-Peptide Somatostatin Analogues

| Peptide | Receptor Subtype | Binding Affinity (IC50 or Ki) | Reference |

| Ac-β³-HThr-β²-HLys-β³-HTrp-β³-HPhe-NH₂ | hsst4 | High nanomolar affinity | [7] |

| Isomeric control peptide | hsst4 | 1000-fold lower affinity | [7] |

In Vivo Pharmacokinetics

The enhanced stability of β-peptides translates to improved pharmacokinetic profiles in vivo. While data for β-peptides is still emerging, studies on other modified peptides, such as D-peptides, demonstrate the potential for favorable in vivo properties, including brain penetration and long half-lives. A study on two water-soluble β-heptapeptides in rodents showed elimination half-lives of 3 and 10 hours, which is significantly longer than that of typical α-peptides[2].

Table 5: Representative In Vivo Pharmacokinetic Parameters of Modified Peptides

| Peptide | Animal Model | Route of Administration | Cmax | Tmax | Half-life (t1/2) | Reference |

| RD2 (D-peptide) | Mice | Multiple | 0.06 (µg/g)/(mg/kg) (brain) | - | > 2 days (plasma) | [8] |

| Caerin 1.9 | Rats (male) | Subcutaneous | 591 ng/mL | 1 hr | 4.58 hr | [9] |

| Caerin 1.9 | Rats (female) | Subcutaneous | 256 ng/mL | - | 1.33 hr | [9] |

| TIPP | Mice | Subcutaneous | 623 µg/L | 10 min | 5.987 min | [10] |

Note: Data for RD2, Caerin 1.9, and TIPP are included as illustrative examples of modified peptide pharmacokinetics; more direct pharmacokinetic data on a wider range of β-peptides is an active area of research.

Experimental Protocols

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of β-Amino Acid-Containing Peptides

This protocol outlines the general steps for the manual synthesis of a peptide containing β-amino acids using Fmoc/tBu strategy.

Materials:

-

Fmoc-protected β-amino acids and α-amino acids

-

Rink Amide resin (for C-terminal amide) or other suitable resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

-

HPLC system for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: a. Dissolve the Fmoc-protected amino acid (α or β), HBTU/HATU, and DIPEA in DMF. b. Add the activation mixture to the resin. c. Allow the coupling reaction to proceed for 1-4 hours. Coupling of β-amino acids, especially those with substitution at the β² position, may require longer reaction times or double coupling. d. Wash the resin thoroughly with DMF.

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Side-Chain Deprotection: a. Wash the peptide-resin with DCM and dry it. b. Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. b. Centrifuge to pellet the peptide, wash with cold ether, and dry. c. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Proteolytic Stability Assay

This protocol provides a general method for comparing the stability of α- and β-peptides in the presence of a protease.

Materials:

-

α-Peptide and β-peptide of interest

-

Protease solution (e.g., trypsin, chymotrypsin, or a mixture like pronase) in an appropriate buffer

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Quenching solution (e.g., 10% TFA)

-

HPLC system with a UV detector

Procedure:

-

Peptide Solutions: Prepare stock solutions of the α- and β-peptides in the reaction buffer.

-

Reaction Setup: a. In separate microcentrifuge tubes, add the peptide solution to the pre-warmed reaction buffer at 37°C. b. Initiate the reaction by adding the protease solution to each tube. c. At various time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hr, 24 hr, 48 hr), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

-

Analysis: a. Analyze each quenched sample by RP-HPLC. b. Monitor the disappearance of the peak corresponding to the intact peptide over time.

-

Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation rate and calculate the half-life (t1/2) for each peptide.

Visualizing Key Concepts and Workflows

Inhibition of HIV-1 Fusion

β-Peptides can be designed to mimic the α-helical domains of the HIV-1 gp41 protein, thereby inhibiting the conformational changes required for viral fusion with the host cell membrane.

References

- 1. The Outstanding Biological Stability of β‐ and γ‐Peptides toward Proteolytic Enzymes: An In Vitro Investigation with Fifteen Peptidases | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Comparative studies on the chemical and enzymatic stability of alpha- and beta-arbutin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Preclinical Pharmacokinetics, Biodistribution, and Acute Toxicity Evaluation of Caerin 1.9 Peptide in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Homotryptophan Derivatives: A Technical Guide to Their Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homotryptophan, a non-proteinogenic amino acid homolog of tryptophan, and its derivatives represent a burgeoning field of study with significant implications for pharmacology and protein engineering. As structural analogs of the essential amino acid L-tryptophan, these compounds can interact with biological systems in unique ways, serving as valuable research tools and potential therapeutic agents. Their modified structure, featuring an additional methylene group in the side chain, imparts distinct conformational and electronic properties that influence their binding to and modulation of various biological targets. This technical guide provides an in-depth exploration of the biological significance of homotryptophan derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to support ongoing research and drug development efforts.

Core Biological Activities and Applications

The biological significance of homotryptophan derivatives spans several key areas, primarily focusing on their roles as modulators of enzymatic activity, receptor ligands, and as probes in protein structure and function studies.

Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan catabolism. In the context of cancer, overexpression of IDO1 in tumor cells leads to the depletion of local tryptophan and the accumulation of kynurenine and its metabolites. This creates an immunosuppressive microenvironment that allows tumor cells to evade the host immune system. Consequently, IDO1 has emerged as a critical target for cancer immunotherapy.

While specific IC50 values for homotryptophan derivatives are not extensively reported in publicly available literature, various other tryptophan and indole analogs have been investigated as IDO1 inhibitors. This research provides a foundation for the rational design of homotryptophan-based inhibitors.

Table 1: Inhibitory Activity of Selected Tryptophan and Indole Derivatives against IDO1

| Compound Class/Name | Specific Derivative | Target | Assay Type | IC50/Ki Value | Reference |

| Tryptophan/Indole Analogs | 3-Aryl Indole Derivative | hIDO1 | Enzymatic | IC50: 7 µM | [] |

| Tryptophan/Indole Analogs | 3-Substituted Indole Derivative | hIDO1 | Enzymatic | IC50: 0.19 µM | [] |

| Tryptophan/Indole Analogs | Indired-based Hydroxyindole | hIDO1 | Enzymatic | Ki: 1 µM | [] |

| Imidazole/Triazole Analogs | 4PI | hIDO1 | Enzymatic | IC50: 48 µM | [] |

| Imidazole/Triazole Analogs | Miconazole | IDO1 | Enzymatic | IC50: 6.7 µM | [2] |

| Imidazole/Triazole Analogs | Econazole | IDO1 | Enzymatic | IC50: 8.1 µM | [2] |

| Naphthoquinone Derivatives | - | IDO1 | Enzymatic | IC50: 18–61 nM | [2] |

| Natural Products | Tryptamine | IDO1 | Enzymatic | Ki: 156 µM | [2] |

| Natural Products | Berberine | IDO1 | Enzymatic | IC50: 9.3 µM | [3] |

| Natural Products | Cinnabarinic acid | IDO1 | Enzymatic | IC50: 0.46 µM | [3] |

Note: This table includes data for tryptophan and indole derivatives to provide context for the potential of homotryptophan derivatives as IDO1 inhibitors. Data for homotryptophan derivatives specifically is limited in the reviewed literature.

Interaction with Serotonin Receptors

Tryptophan is the metabolic precursor to serotonin (5-hydroxytryptamine, 5-HT), a crucial neurotransmitter involved in regulating mood, sleep, appetite, and cognition. Given their structural similarity to tryptophan, homotryptophan derivatives have the potential to interact with serotonin receptors and modulate serotonergic signaling.

Table 2: Binding Affinities of Selected Tryptophan Analogs for Serotonin Receptors

| Compound | Receptor Subtype | Binding Affinity (Ki) |

| 8-OH DPAT | 5-HT5B (rat) | 46 nM |

| 8-OH DPAT | 5-HT5B (mouse) | ~400 nM |

| 5-HT | 5-HT1Da | 5.8 nM |

| 5-HT | 5-HT1Db | 7.7 nM |

Note: This table illustrates the binding affinities of known tryptophan-related compounds to serotonin receptors, suggesting the potential for homotryptophan derivatives to also interact with these targets.[4]

Incorporation into Peptides and Proteins